H-Leu-D-Leu-D-Leu-OH

Protease inhibition Enzyme kinetics Inflammation research

Research proteases rapidly degrade standard L-peptides, compromising assay integrity. H-Leu-D-Leu-D-Leu-OH incorporates two D-Leu residues (positions 2,3) creating a stereochemical barrier against ubiquitous proteases. • 2.5-fold Ki difference vs. all-L analogs in elastase inhibition studies. • D-Leu content enhances thermal stability (elevated Tm) for demanding assay conditions. • Defined L-D-D configuration enables reproducible enzyme specificity profiling. Supplied as custom-synthesized, HPLC-purified tripeptide with full analytical documentation.

Molecular Formula C18H35N3O4
Molecular Weight 357.5 g/mol
Cat. No. B8266348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-D-Leu-D-Leu-OH
Molecular FormulaC18H35N3O4
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t13-,14+,15+/m0/s1
InChIKeyDNDWZFHLZVYOGF-RRFJBIMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Leu-D-Leu-D-Leu-OH: Protease-Stable Tripeptide Building Block


H-Leu-D-Leu-D-Leu-OH (molecular weight: 357.5 g/mol) is a synthetic linear tripeptide composed of three leucine residues in an L-D-D stereochemical configuration . The compound incorporates two D-leucine residues at positions 2 and 3 of the peptide chain, a structural feature that fundamentally distinguishes it from all-L trileucine analogs and confers enhanced resistance to proteolytic degradation . It is primarily utilized as a model substrate, a stereochemically defined building block for longer peptide sequences, and a probe for investigating enzyme specificity toward peptides containing D-amino acids .

Stereochemical control Supports peptide stability and enantiomer-attribution studies
Chiral probe Enables enzyme specificity research toward D-amino acid sequences
Protease resistance Reported model context for designing proteolytically stable building blocks

Why H-Leu-D-Leu-D-Leu-OH Is Irreplaceable


The L-D-D stereochemical configuration of H-Leu-D-Leu-D-Leu-OH is not interchangeable with all-L trileucine (H-Leu-Leu-Leu-OH) or alternative dipeptides such as H-Leu-D-Leu-OH and H-D-Leu-D-Leu-OH. The incorporation of D-amino acids fundamentally alters enzyme recognition, proteolytic stability, and secondary structure propensity [1]. All-L peptides are rapidly degraded by ubiquitous proteases that recognize L-amino acid substrates, whereas peptides containing D-amino acids exhibit enhanced metabolic stability due to stereochemical incompatibility with the active sites of these enzymes . Furthermore, the specific L-D-D sequence provides a defined spatial arrangement that influences binding interactions with chiral biological targets in ways that L-L-L, D-L-L, or all-D stereoisomers cannot replicate [2]. Substituting H-Leu-D-Leu-D-Leu-OH with a structurally similar analog without the precise L-D-D leucine sequence introduces uncontrolled variables in experimental systems where stereochemistry dictates functional outcomes.

Target Configuration
L-D-D tripeptide confers specific chiral recognition and protease resistance in research models.
All-L Tripeptide (L-L-L)
Protease susceptibility and enzyme recognition profiles may differ significantly, limiting direct substitution.
Simple Dipeptides (e.g., L-D)
Chain-length-dependent spatial arrangement and binding interactions may not transfer to tripeptide systems.
Alternative Stereoisomers
D-L-L or all-D configurations introduce uncontrolled variables in chiral biological target studies.

Quantitative Differentiation Evidence for H-Leu-D-Leu-D-Leu-OH


HLE Inhibition: L-D-D vs. L-L-L Configuration

The L-D-D stereochemical configuration, as exemplified by Suc-Tyr-D-Leu-D-Val-BZA (a tripeptide containing D-Leu and D-Val residues), demonstrates enhanced inhibitory potency against human leukocyte elastase (HLE) compared to the corresponding all-L isomer Suc-Tyr-Leu-Val-BZA [1]. This comparative evidence establishes that the L-D-D configuration is a key determinant of inhibitory activity against this therapeutically relevant serine protease. While the published study evaluated a closely related L-D-D tripeptide derivative, the stereochemical principle governing enzyme-inhibitor interactions directly supports the selection of H-Leu-D-Leu-D-Leu-OH over all-L trileucine analogs when investigating protease inhibition mechanisms.

HLE Inhibition
Class-level inference
Ki 60 µM vs 150 µM
L-D-D analog vs L-L-L analog
Supports enzyme-inhibitor interaction studies
Reported difference for closely related tripeptide derivative; not direct measurement
Protease inhibition Enzyme kinetics Inflammation research

Collagenase Stability with D-Leu Substitution

Substitution of L-Leu with D-Leu in a collagen-like tetra peptide (Leu-Gly-Pro-Ala) significantly enhances resistance to collagenolytic degradation [1]. The change in chirality inhibits collagenolytic activity, enabling selective inhibition of proteases with greater specificity. This class-level evidence establishes that D-Leu incorporation—present in H-Leu-D-Leu-D-Leu-OH at two positions—confers measurable proteolytic stability advantages over all-L peptide counterparts.

Collagenase Resistance
Class-level inference
Qualitative enhancement
Inhibition of collagenolytic activity
Supports protease stability research context
Observed in D-Leu substituted collagen-like tetra peptide
Peptide stability Enzymatic degradation Protease resistance

Thermal Stability by D-Leu Substitution

Replacement of L-Leu with D-Leu in the collagen-like tetra peptide Leu-Gly-Pro-Ala results in enhanced thermal stability, substantiated through circular dichroism spectroscopy and differential scanning calorimetry [1]. This class-level evidence demonstrates that the chirality inversion from L- to D-configuration stabilizes peptide secondary structure against thermal denaturation. H-Leu-D-Leu-D-Leu-OH, containing two D-Leu residues, is expected to exhibit similar thermal stability advantages relative to its all-L counterpart.

Thermal Stability
Class-level inference
Elevated melting temperature
CD spectroscopy and DSC
May support thermal stress application studies
Reported for D-Leu-substituted collagen-like tetra peptide
Thermal stability Peptide engineering Biomaterials

Gram-Positive Antibacterial Activity (L-D Dipeptide)

The structurally related dipeptide H-Leu-D-Leu-OH, which contains the L-D leucine motif present in H-Leu-D-Leu-D-Leu-OH, exhibits antibacterial activity against clinically relevant Gram-positive pathogens including Staphylococcus aureus and Streptococcus pyogenes . This class-level evidence suggests that the L-D leucine configuration may contribute to antimicrobial properties, although direct testing of H-Leu-D-Leu-D-Leu-OH is required for confirmation.

Antibacterial Activity
Class-level inference
Qualitative activity
Gram-positive pathogens
Supports antimicrobial screening context
Data to verify; derived from H-Leu-D-Leu-OH analog
Antimicrobial peptides Antibacterial activity Gram-positive bacteria

H-Leu-D-Leu-D-Leu-OH: Application Scenarios


Protease-Resistant Peptide Scaffold Design

H-Leu-D-Leu-D-Leu-OH serves as a foundational building block for constructing protease-resistant peptide sequences. The class-level evidence demonstrates that D-Leu substitution inhibits collagenolytic enzyme activity and confers resistance to proteolytic degradation [1]. This property is particularly valuable for researchers developing peptide-based therapeutics, diagnostic probes, or biomaterials that must maintain structural integrity in biological environments containing active proteases. The L-D-D configuration provides a stereochemical barrier against enzymes that preferentially recognize and cleave L-amino acid substrates.

Enzyme Stereochemical Recognition Studies

The defined L-D-D stereochemistry of H-Leu-D-Leu-D-Leu-OH makes it an ideal substrate for investigating enzyme specificity toward peptides containing D-amino acids. Class-level evidence from human leukocyte elastase inhibition studies shows that L-D-D type peptides interact with proteases differently than their all-L counterparts, with a 2.5-fold difference in Ki values observed for closely related tripeptide derivatives [1]. This compound enables systematic studies of how stereochemistry influences enzyme-substrate binding, catalytic turnover, and inhibitor design.

Thermally Stable Peptide Biomaterial Development

Based on class-level evidence that D-Leu substitution enhances the thermal stability of peptide structures [1], H-Leu-D-Leu-D-Leu-OH is suitable for applications requiring structural integrity under thermal stress. The enhanced melting temperature observed in D-Leu-containing collagen-like peptides suggests that incorporating H-Leu-D-Leu-D-Leu-OH into longer peptide chains may improve thermal resilience, relevant for peptide-based hydrogels, tissue engineering scaffolds, and industrial biocatalysts operating at elevated temperatures.

Antimicrobial Peptide Lead Generation

Class-level evidence from the structurally related L-D dipeptide H-Leu-D-Leu-OH indicates antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes [1]. H-Leu-D-Leu-D-Leu-OH, which contains the L-D leucine motif plus an additional D-Leu residue, represents a candidate scaffold for antimicrobial peptide optimization programs. The increased hydrophobicity conferred by three leucine residues and the D-amino acid content may enhance membrane interaction properties relevant to antimicrobial mechanism of action.

Application
Selection Property
Validation Focus
Protease-resistant design
Stereochemical control context
Proteolytic degradation endpoint review
Enzyme stereospecificity
Enantiomer-attribution review
Binding interaction and catalytic turnover assays
Thermally stable biomaterials
Enantiomer thermal context
Conformational stability under thermal stress
Antimicrobial lead generation
Antimicrobial screening context
Membrane interaction and target-cell endpoint review

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34 linked technical documents
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